molecular formula C10H10ClNO B1621343 N-(4-chlorophenyl)-2-methylprop-2-enamide CAS No. 2918-77-6

N-(4-chlorophenyl)-2-methylprop-2-enamide

Cat. No. B1621343
CAS RN: 2918-77-6
M. Wt: 195.64 g/mol
InChI Key: GXRCTSFTSSWVCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” has been reported in the literature . For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized and screened for their potential to inhibit kinases and exhibit anticancer activity .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” has been studied . For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, which was characterized by various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” have been studied . For instance, the activity of fungicides is intimately related to its chemical structure .

Scientific Research Applications

Crystal Structures and Spectroscopic Characterization

This compound has been used in the study of crystal structures and spectroscopic characterization of synthetic cathinones . The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .

Synthesis of Nicotinamide Derivatives

“N-(4-chlorophenyl)-2-methylprop-2-enamide” has been used in the synthesis of nicotinamide derivatives . These derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Moreover, these compounds were investigated computationally .

Antibacterial and Antibiofilm Properties

The synthesized nicotinamide derivatives were tested for their antibacterial activity and antibiofilm properties . The in vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against Gram-positive bacteria S. aureus (ATCC 29,213), Methicillin-resistant Staphylococcus aureus (ATCC 43,300), Enterococcus faecalis (ATCC 29,212) and Gram-negative bacteria E. coli (ATCC 25,922), P. aeruginosa (ATCC 27,853), Klebsiella pneumoniae (ATCC 700,603) .

Molecular Docking Analyses

The antibacterial properties of the studied compounds were investigated by molecular docking analyses . As a result, one of the derivatives was found as the best inhibitor candidate against Enterococcus faecalis .

Synthesis of Thiadiazole Sulfonamides

“N-(4-chlorophenyl)-2-methylprop-2-enamide” has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . The synthesis process involved esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization .

Safety and Hazards

The safety and hazards associated with compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” have been reported . For instance, N-(4-chlorophenyl)-4-methylbenzamide is reported to have certain hazards associated with it .

Future Directions

The future directions for research on compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” include potential applications in various fields . For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown potential for inhibiting kinases and exhibiting anticancer activity .

properties

IUPAC Name

N-(4-chlorophenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRCTSFTSSWVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363082
Record name N-(4-Chlorophenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-methylprop-2-enamide

CAS RN

2918-77-6
Record name N-(4-Chlorophenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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